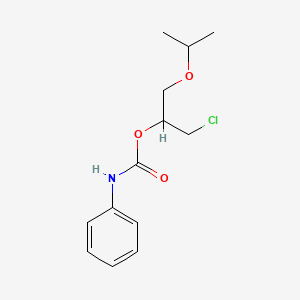
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate is a chemical compound with a complex structure that includes a chloro group, an isopropoxy group, and a phenylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate typically involves multiple steps. One common method includes the reaction of 1-chloro-3-(propan-2-yloxy)propan-2-ol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of specialized equipment and techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The phenylcarbamate group can be hydrolyzed to form corresponding amines and phenols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and phenols.
Aplicaciones Científicas De Investigación
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-(propan-2-yloxy)propan-2-ol: A related compound with similar structural features.
1-Chloro-3-(1-naphthalenyloxy)-2-propanol: Another compound with a similar backbone but different substituents.
Uniqueness
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate is unique due to the presence of the phenylcarbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
5396-87-2 |
|---|---|
Fórmula molecular |
C13H18ClNO3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
(1-chloro-3-propan-2-yloxypropan-2-yl) N-phenylcarbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-10(2)17-9-12(8-14)18-13(16)15-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16) |
Clave InChI |
JOUQKJFCPAXJMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(CCl)OC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


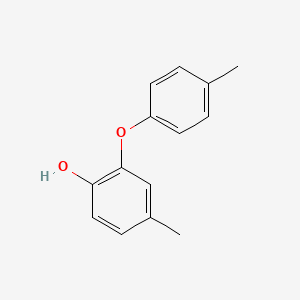
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
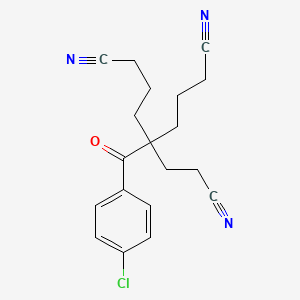
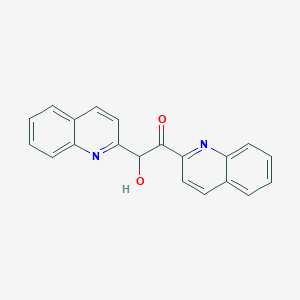
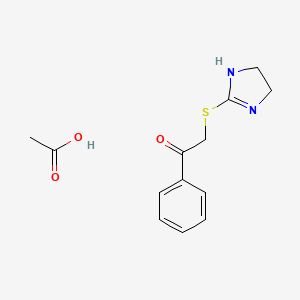
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
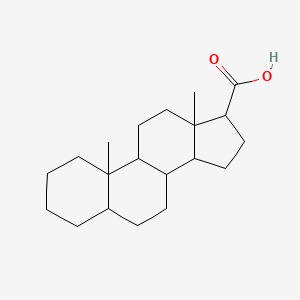
![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)

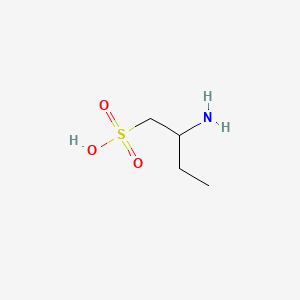
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)
![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
